molecular formula C8H10O3 B14439071 4-Hydroxy-2,2,5-trimethylcyclopent-4-ene-1,3-dione CAS No. 79699-74-4

4-Hydroxy-2,2,5-trimethylcyclopent-4-ene-1,3-dione

Cat. No.: B14439071
CAS No.: 79699-74-4
M. Wt: 154.16 g/mol
InChI Key: DPUQCBPKEVGMGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Hydroxy-2,2,5-trimethylcyclopent-4-ene-1,3-dione is an organic compound with the molecular formula C8H10O3 and a molecular weight of 154.1632 g/mol It features a five-membered cyclopentene ring with three methyl groups, two ketone groups, and one hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-2,2,5-trimethylcyclopent-4-ene-1,3-dione typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of 2,2,5-trimethylcyclopentanone with a hydroxylating agent to introduce the hydroxyl group at the 4-position. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and compliance with industry standards .

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-2,2,5-trimethylcyclopent-4-ene-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Hydroxy-2,2,5-trimethylcyclopent-4-ene-1,3-dione has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Hydroxy-2,2,5-trimethylcyclopent-4-ene-1,3-dione involves its interaction with specific molecular targets and pathways. The hydroxyl and ketone groups play a crucial role in its reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological processes, leading to the observed effects in different applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Hydroxy-2,2,5-trimethylcyclopent-4-ene-1,3-dione is unique due to its specific arrangement of functional groups and the presence of three methyl groups on the cyclopentene ring. This structural uniqueness imparts distinct chemical and physical properties, making it valuable for various research and industrial applications .

Properties

CAS No.

79699-74-4

Molecular Formula

C8H10O3

Molecular Weight

154.16 g/mol

IUPAC Name

4-hydroxy-2,2,5-trimethylcyclopent-4-ene-1,3-dione

InChI

InChI=1S/C8H10O3/c1-4-5(9)7(11)8(2,3)6(4)10/h9H,1-3H3

InChI Key

DPUQCBPKEVGMGW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)C(C1=O)(C)C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.